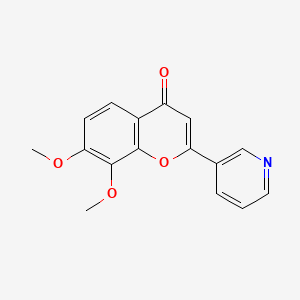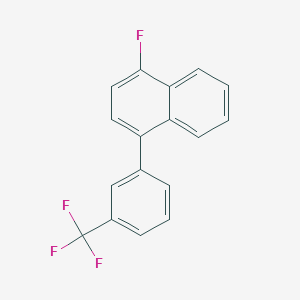
1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group.
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 1-fluoronaphthalene), organoboron compound (e.g., 3-(trifluoromethyl)phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.
Coupling Reactions: Besides the Suzuki–Miyaura coupling, it can participate in other coupling reactions such as Heck and Sonogashira couplings.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as an electrophile or nucleophile in various reactions, while in material science, its electronic properties are exploited to enhance the performance of organic electronic devices .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the naphthalene ring, resulting in different chemical properties and uses.
3-(trifluoromethyl)phenyl isocyanate: Another trifluoromethyl-substituted compound with distinct reactivity due to the presence of an isocyanate group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H10F4 |
|---|---|
Poids moléculaire |
290.25 g/mol |
Nom IUPAC |
1-fluoro-4-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-9-8-13(14-6-1-2-7-15(14)16)11-4-3-5-12(10-11)17(19,20)21/h1-10H |
Clé InChI |
FYPXWTWWAWXKDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


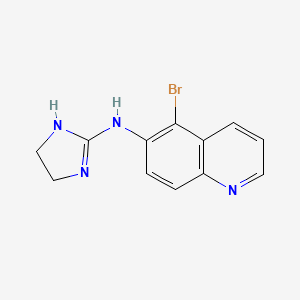
![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)
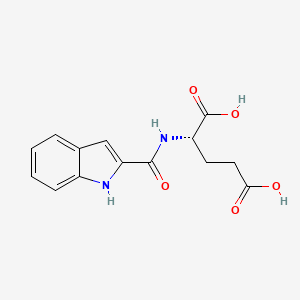
![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)
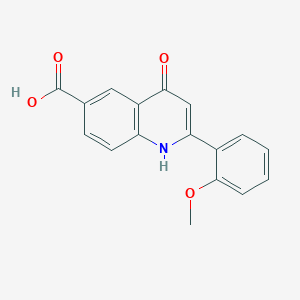
![Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11838664.png)
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)

